molecular formula C13H16N2O4 B13173989 2-(6-methoxy-5-propoxy-1H-indazol-3-yl)acetic acid

2-(6-methoxy-5-propoxy-1H-indazol-3-yl)acetic acid

Katalognummer: B13173989
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: PBNCWGISNZCYQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methoxy-5-propoxy-1H-indazol-3-yl)acetic acid is a synthetic organic compound with the molecular formula C13H16N2O4. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 2-(6-methoxy-5-propoxy-1H-indazol-3-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones.

    Introduction of the Methoxy and Propoxy Groups: The methoxy and propoxy groups are introduced through alkylation reactions using suitable alkyl halides.

    Acetic Acid Substitution:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

2-(6-Methoxy-5-propoxy-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(6-Methoxy-5-propoxy-1H-indazol-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(6-methoxy-5-propoxy-1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

2-(6-Methoxy-5-propoxy-1H-indazol-3-yl)acetic acid can be compared with other indazole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    5-Methoxy-2-methyl-3-indoleacetic acid: Known for its role in plant growth and development.

    1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Used in various chemical and biological studies.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C13H16N2O4

Molekulargewicht

264.28 g/mol

IUPAC-Name

2-(6-methoxy-5-propoxy-2H-indazol-3-yl)acetic acid

InChI

InChI=1S/C13H16N2O4/c1-3-4-19-12-5-8-9(6-11(12)18-2)14-15-10(8)7-13(16)17/h5-6H,3-4,7H2,1-2H3,(H,14,15)(H,16,17)

InChI-Schlüssel

PBNCWGISNZCYQS-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC2=C(NN=C2C=C1OC)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.